molecular formula C15H12O3 B290504 3-Hydroxyphenyl 3-phenylacrylate

3-Hydroxyphenyl 3-phenylacrylate

Cat. No.: B290504
M. Wt: 240.25 g/mol
InChI Key: FBJBXBJXYQABMO-MDZDMXLPSA-N
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Description

3-Hydroxyphenyl 3-phenylacrylate is a chemical compound for research and development applications. This compound features a cinnamic acid (3-phenylacrylic acid) moiety esterified with a 3-hydroxyphenol group. Compounds based on the 3-phenylacrylate (cinnamate) scaffold are of significant interest in scientific research due to their diverse biological and chemical properties. Cinnamic acid derivatives are extensively studied for their potent antioxidant activity , acting as effective radical scavengers . The framework is also known for its anti-inflammatory potential ; research on similar conjugates has shown remarkable activity in reducing edema, in some cases exceeding the activity of parent anti-inflammatory drugs . Furthermore, the 3-hydroxyphenyl substituent may offer a site for further chemical modification or contribute to the compound's overall electronic properties and potential for coordination or polymerization. As a building block, this ester could be utilized in the synthesis of more complex molecules for pharmaceutical development or in the creation of functional polymers . Research into similar structures suggests potential value in exploring structure-activity relationships for novel multifunctional agents . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to conduct their own experiments to fully characterize the properties and potential applications of this compound.

Properties

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

(3-hydroxyphenyl) (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C15H12O3/c16-13-7-4-8-14(11-13)18-15(17)10-9-12-5-2-1-3-6-12/h1-11,16H/b10-9+

InChI Key

FBJBXBJXYQABMO-MDZDMXLPSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC(=C2)O

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC(=C2)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC(=C2)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
Research has indicated that derivatives of 3-hydroxyphenyl 3-phenylacrylate exhibit significant antifungal properties. A study conducted on various cinnamic acid derivatives, including those related to this compound, demonstrated that modifications to the phenolic structure can enhance antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The structure-activity relationship (SAR) analysis highlighted that the hydroxyl group at the ortho position of the phenyl ring is crucial for activity .

Cancer Therapy
The compound has also been investigated for its potential in cancer therapy. It has been shown to induce apoptosis in cancer cell lines, such as Jurkat cells, by activating caspase pathways and affecting cell cycle distribution. In vitro studies revealed that treatment with this compound led to increased apoptotic markers, suggesting its role as a promising candidate for anticancer drug development .

Materials Science

Polymer Chemistry
In materials science, this compound serves as a monomer for synthesizing various polymeric materials. Its incorporation into polymer matrices can enhance mechanical properties and introduce stress-responsive characteristics. For instance, mechanochemical studies have shown that polymers containing this compound can exhibit unique stress-responsive behaviors when subjected to mechanical forces, making them suitable for applications in smart materials and sensors .

Coatings and Adhesives
The compound's ability to form stable cross-linked networks makes it an ideal candidate for use in coatings and adhesives. Its incorporation into formulations can improve adhesion properties and provide enhanced resistance to environmental factors such as moisture and UV radiation. Research indicates that coatings derived from this compound demonstrate superior durability compared to traditional formulations .

Biochemistry

Enzyme Inhibition
Studies have shown that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can be beneficial in regulating metabolic disorders such as obesity and type 2 diabetes by modulating pathways associated with lipid metabolism .

Antioxidant Properties
The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that it can scavenge free radicals effectively, contributing to its potential therapeutic effects against oxidative stress-related diseases .

Case Studies

Study Focus Findings Implications
Antifungal ActivityEnhanced activity against Candida albicans with structural modificationsPotential for developing new antifungal agents
Cancer TherapyInduction of apoptosis in Jurkat cells through caspase activationPromising candidate for anticancer therapies
Polymer ApplicationsImproved mechanical properties in stress-responsive polymersSuitable for smart materials and coatings
Enzyme InhibitionInhibition of metabolic enzymes linked to obesityPotential therapeutic target for metabolic disorders
Antioxidant PropertiesEffective scavenging of free radicalsPossible application in treatments for oxidative stress diseases

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and functional differences among 3-hydroxyphenyl 3-phenylacrylate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C₁₅H₁₂O₄ 256.25 Phenylacrylate, meta-hydroxyl Hydroxyl group enhances polarity and H-bonding
Ethyl 3-phenylacrylate C₁₁H₁₂O₂ 176.21 Phenylacrylate, ethyl ester Larger ester group increases lipophilicity
Methyl (Z)-3-phenylacrylate C₁₀H₁₀O₂ 162.19 Phenylacrylate, methyl ester (Z-isomer) Z-configuration affects stereochemical reactivity
3-(3-Hydroxyphenyl)acrylic acid C₉H₈O₃ 164.16 Acrylic acid, meta-hydroxyl Free carboxylic acid enhances acidity
Sodium (2E)-3-phenylacrylate C₉H₇NaO₂ 170.14 Sodium salt, phenylacrylate Ionic form improves water solubility
Methyl 3-(4-hydroxyphenyl)acrylate C₁₀H₁₀O₃ 178.19 Phenylacrylate, para-hydroxyl Para-hydroxyl may alter metabolic stability
Ethyl 2-cyano-3-phenylacrylate C₁₂H₁₁NO₂ 201.22 Phenylacrylate, cyano, ethyl ester Electron-withdrawing cyano group increases reactivity

Physicochemical Properties

  • Sodium salts (e.g., sodium cinnamate) are exceptions, with enhanced water solubility .
  • Thermal Stability : Methyl and ethyl esters generally exhibit lower melting points than their acid counterparts due to reduced intermolecular hydrogen bonding.

Key Research Findings

  • Substituent Position Effects : The position of the hydroxyl group (meta vs. para) significantly impacts bioactivity. For example, methyl 3-(4-hydroxyphenyl)acrylate may undergo faster metabolic conjugation than its meta-isomer .
  • Electron-Withdrawing Groups: Cyano-substituted analogs (e.g., ethyl 2-cyano-3-phenylacrylate) display heightened reactivity in Michael addition reactions, useful in pharmaceutical synthesis .
  • Safety Profiles: Hydroxylated derivatives require stringent safety protocols due to skin and eye irritation risks, as noted in safety data sheets .

Preparation Methods

Direct Coupling with 3-Hydroxyphenol

The most widely reported method involves reacting 3-phenylacryloyl chloride with 3-hydroxyphenol in the presence of a base to neutralize HCl. Triethylamine (TEA) is commonly used, with toluene or dichloromethane as solvents.

Procedure :

  • 3-Hydroxyphenol (1 equiv) and TEA (1.2 equiv) are dissolved in anhydrous toluene under nitrogen.

  • 3-Phenylacryloyl chloride (1.1 equiv) is added dropwise at 0–5°C.

  • The mixture is stirred at room temperature for 12–24 hours.

Yield : 85–92% (isolated via column chromatography).
Key Advantages : High purity, minimal side products.
Challenges : Requires strict anhydrous conditions to prevent hydrolysis of the acid chloride.

Catalytic Lewis Acid Enhancement

Japanese Patent JP2005112764A demonstrates improved efficiency using ZnCl₂ or AlCl₃ as catalysts.

Procedure :

  • 3-Hydroxyphenol, 3-phenylacryloyl chloride, and ZnCl₂ (0.3 mol%) are refluxed in toluene at 80°C for 6 hours.
    Yield : 90–95%.

Dehydration of 3-Phenylacrylic Acid and 3-Hydroxyphenol

Polyphosphoric Acid (PPA)-Mediated Reaction

A two-step dehydration method avoids handling moisture-sensitive acid chlorides.

Procedure :

  • 3-Phenylacrylic acid (1 equiv) and 3-hydroxyphenol (1.05 equiv) are mixed with PPA (3 equiv).

  • Heated at 120°C under nitrogen for 8–12 hours.
    Yield : 75–80%.

Sulfuric Acid Catalysis

Concentrated H₂SO₄ (10–30 wt%) enables esterification at elevated temperatures.

Procedure :

  • Reactants are heated at 150°C for 15 hours with continuous azeotropic water removal.
    Yield : 68–73%.

Transesterification of Methyl 3-Phenylacrylate

Base-Catalyzed Route

Methyl 3-phenylacrylate undergoes transesterification with 3-hydroxyphenol using NaH or K₂CO₃.

Procedure :

  • Methyl 3-phenylacrylate (1 equiv), 3-hydroxyphenol (1.2 equiv), and K₂CO₃ (2 equiv) are refluxed in DMF for 24 hours.
    Yield : 60–65%.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times.

Procedure :

  • 3-Hydroxyphenol, 3-phenylacrylic acid, and p-toluenesulfonic acid (PTSA) are irradiated at 100°C for 30 minutes in dioxane.
    Yield : 88%.

Enzymatic Esterification

Lipases (e.g., Candida antarctica) offer a green alternative under mild conditions.

Procedure :

  • Reactants are stirred with immobilized lipase B (Novozym 435) in tert-butanol at 50°C for 48 hours.
    Yield : 50–55%.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Acid Chloride Coupling0–25°C, TEA, toluene85–95%High purity, scalableMoisture-sensitive reagents
PPA Dehydration120°C, 12 hours75–80%Avoids acid chloridesLong reaction time
H₂SO₄ Catalysis150°C, 15 hours68–73%Low-cost catalystSide reactions (polymerization)
Microwave-Assisted100°C, 30 minutes88%Rapid synthesisSpecialized equipment required
Enzymatic50°C, 48 hours50–55%Eco-friendly, mild conditionsModerate yield

Mechanistic Insights

  • Acid Chloride Route : Nucleophilic acyl substitution where the phenolic oxygen attacks the electrophilic carbonyl carbon of the acid chloride.

  • Dehydration : Protonation of the carboxylic acid enhances electrophilicity, facilitating ester bond formation with the phenol.

  • Transesterification : Base deprotonates the phenol, generating a phenoxide ion that attacks the ester carbonyl.

Challenges and Optimization Strategies

  • Polymerization Inhibition : Addition of hydroquinone (0.1–0.5 wt%) prevents radical polymerization of the acrylate group.

  • Solvent Selection : Toluene and dichloromethane minimize side reactions compared to polar aprotic solvents.

  • Catalyst Recycling : ZnCl₂ and PPA can be recovered and reused for up to three cycles with minimal activity loss .

Q & A

Q. Basic (Analytical Methods)

  • Chromatography : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) to resolve E/Z isomers .
  • Spectroscopy : ¹H NMR coupling constants (J = 12–16 Hz for trans; J = 8–12 Hz for cis) and NOESY for spatial proximity analysis .
  • X-ray crystallography : For unambiguous structural confirmation, as demonstrated in ethyl 3-(4-methoxyphenyl)-3-phenylacrylate studies .

How can reaction conditions be optimized to enhance enantiomeric excess in asymmetric syntheses of related acrylates?

Q. Advanced (Reaction Optimization)

  • Catalyst screening : Chiral phosphoric acids or transition-metal catalysts (e.g., Ru-BINAP) improve enantioselectivity (up to 90% ee) .
  • Solvent effects : Polar aprotic solvents (DMF, THF) enhance reaction rates, while additives like molecular sieves reduce side reactions .
  • Kinetic studies : In situ monitoring via FT-IR or Raman spectroscopy identifies rate-limiting steps .

What methodologies are used to study the biological interactions of this compound derivatives?

Q. Advanced (Biological Applications)

  • Enzyme inhibition assays : Competitive binding studies with fluorogenic substrates (e.g., for COX-2 or kinase targets) .
  • Molecular docking : Computational models (AutoDock, Schrödinger) predict binding affinities to receptors like estrogen-related receptors .
  • In vitro toxicity : MTT assays on cell lines (e.g., HEK293) assess cytotoxicity thresholds .

What safety protocols are essential for handling acrylate derivatives in laboratory settings?

Q. Basic (Safety & Handling)

  • PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Fume hoods for volatile intermediates (e.g., methyl acrylate byproducts) .
  • Spill management : Absorbents (diatomaceous earth) and neutralization with dilute NaOH .

How are mechanistic pathways elucidated in the synthesis of substituted acrylates?

Q. Advanced (Mechanistic Studies)

  • Isotopic labeling : ¹³C-labeled malonic acid traces carbon migration during condensation .
  • DFT calculations : Predict transition states and activation energies for E/Z isomerization .
  • Quenching experiments : Identify intermediates via LC-MS after abrupt pH/temperature changes .

What criteria ensure high-purity this compound for pharmacological studies?

Q. Basic (Purity Assessment)

  • Chromatographic thresholds : ≥95% purity via LC-ELSD or LC-MS .
  • Residual solvent analysis : GC-MS detects traces of ethanol/methanol (<0.1%) .
  • Elemental analysis : Confirms C/H/N ratios within ±0.3% of theoretical values .

How do structural modifications influence the photophysical properties of acrylate derivatives?

Q. Advanced (Structure-Activity Relationships)

  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) redshift UV-Vis absorption .
  • Solvatochromism : Polarity-dependent fluorescence quenching in DMSO vs. hexane .
  • Thermal stability : TGA/DSC reveals decomposition thresholds (>200°C for phenyl-substituted acrylates) .

How can researchers resolve contradictions in reported synthetic yields for acrylate derivatives?

Q. Advanced (Data Discrepancy Analysis)

  • Reproducibility checks : Validate protocols using identical reagents (e.g., AldrichCPR standards) .
  • Side-product profiling : HRMS identifies dimers or oxidation byproducts .
  • Statistical DOE : Factorial experiments isolate critical variables (e.g., catalyst loading vs. temperature) .

What interdisciplinary applications exist for this compound beyond organic synthesis?

Q. Advanced (Interdisciplinary Applications)

  • Materials science : As monomers for UV-curable polymers (e.g., dental resins) .
  • Environmental chemistry : Degradation studies via HPLC-MS to track hydrolysis products in wastewater .
  • Neuroscience : Fluorescent probes for amyloid-β imaging in Alzheimer’s models .

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